n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine is a compound that belongs to the benzofuran class of organic compounds Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a 3-chlorophenyl group.
Addition of the Acetamidine Moiety: The final step involves the introduction of the acetamidine group. This can be done through a reaction with acetamidine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for antimicrobial and anticancer agents
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The 3-chlorophenyl group and acetamidine moiety may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
3-Chlorobenzofuran: Similar structure but lacks the acetamidine group.
Acetamidine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine is unique due to its combination of a benzofuran core, a 3-chlorophenyl group, and an acetamidine moiety. This unique structure imparts specific biological and chemical properties that are not found in simpler or related compounds .
Properties
Molecular Formula |
C16H13ClN2O |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N'-[2-(3-chlorophenyl)-1-benzofuran-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H13ClN2O/c1-10(18)19-14-5-6-15-12(8-14)9-16(20-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,19) |
InChI Key |
OLMXTQBJETZZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.